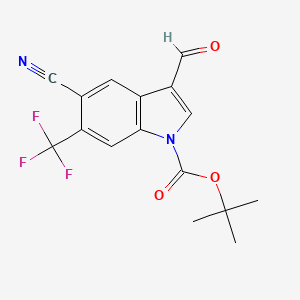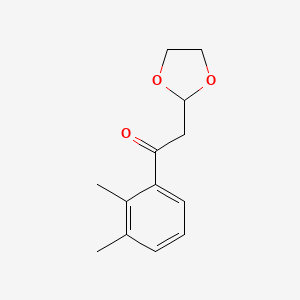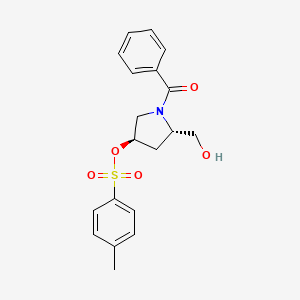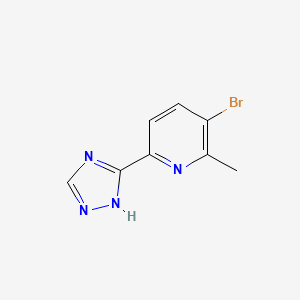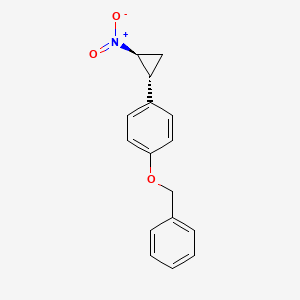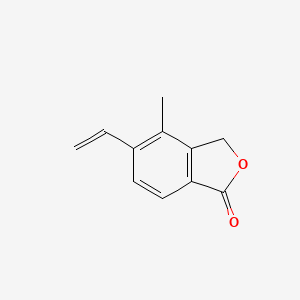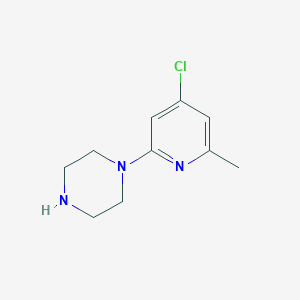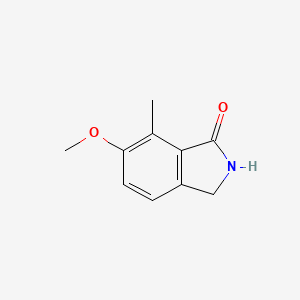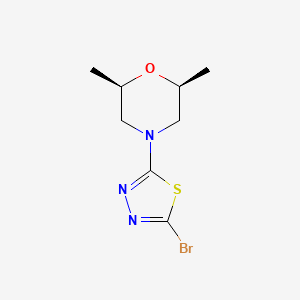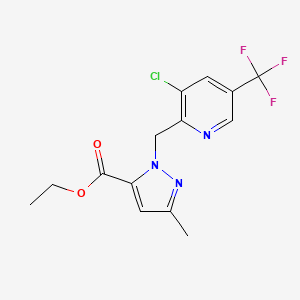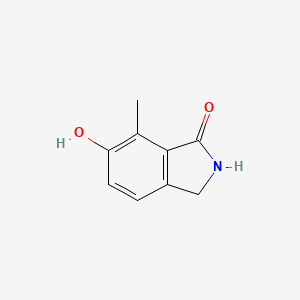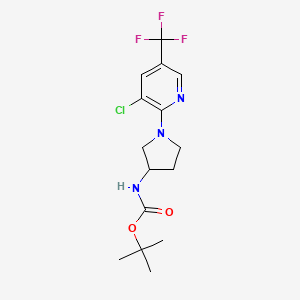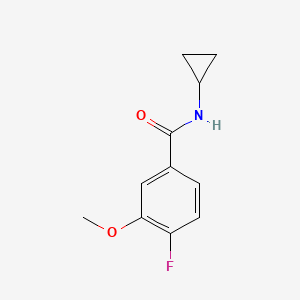![molecular formula C6H4IN3 B1400291 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100318-96-4](/img/structure/B1400291.png)
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that is part of the pyrrolopyrimidine class . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine at elevated temperatures . Another method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .
Molecular Structure Analysis
The molecular structure of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . They also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 245.02 . It is a solid at room temperature .
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- The compound has been structurally analyzed, revealing specific details about its N-glycosidic bond torsion angle and deviations of its bulky iodo substituent and N atom of the 6-amino group (Seela, Zulauf, Reuter, & Kastner, 1999).
- It serves as a substrate in palladium-catalyzed cross-coupling reactions for the synthesis of various 4-alkynylpyrrolopyrimidines, highlighting its utility in creating complex organic compounds (Tumkevičius & Masevičius, 2008).
Pharmaceutical Synthesis
- Pyrrolo[2,3-d]pyrimidines, a category to which 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine belongs, are significant in pharmaceutical research. A synthesis process for a derivative of this compound demonstrates its relevance in producing pharmaceutically active compounds in an ecological and economical manner (Fischer & Misun, 2001).
Antitumor Properties
- Research on pyrrolo[2,3-d]pyrimidines has revealed their potential antitumor properties. Specific derivatives of this chemical structure have been synthesized and evaluated for their antiproliferative effects against cancer cell lines, indicating the compound’s significance in cancer research (Mieczkowski et al., 2015).
Potential as Antimalarial Drug
- A derivative of 7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an antimalarial drug. The presence of a water molecule of crystallization in its structure was noted, which may affect its pharmaceutical properties (Gainsford, Fröhlich, & Evans, 2010).
Antibacterial Agent Synthesis
- Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of novel tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, showing their role in creating potential antibacterial agents (Dave & Shah, 2002).
Orientations Futures
Propriétés
IUPAC Name |
4-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGYIMGLFJGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728157 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1100318-96-4 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

